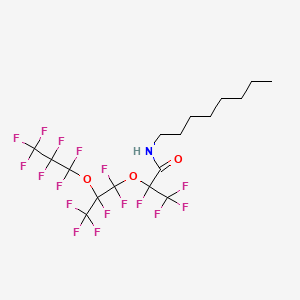
N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95% is a useful research compound. Its molecular formula is C17H18F17NO3 and its molecular weight is 607.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95% is 607.1015222 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octyl perfluoro(2,5-dimethyl-3,6-dioxanonanamide); 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Fate
Per- and polyfluoroalkyl substances (PFASs) are emerging persistent organic pollutants widely used in industrial and consumer applications. Their environmental persistence, bioaccumulation, long-distance migration, and toxicity necessitate the search for new compounds to replace PFASs. Novel fluorinated alternatives like hexafluoropropylene oxide dimer (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA) have become dominant global pollutants. These alternatives exhibit systemic multiple organ toxicities, suggesting comparable or even more severe potential toxicity than legacy PFASs. This underscores the need for additional toxicological studies to assess their long-term usability (Yu Wang et al., 2019).
Degradation and Environmental Biodegradability
Polyfluoroalkyl chemicals, as potential perfluoroalkyl acid (PFAA) precursors, degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. This degradation process, influenced by abiotic and microbial factors, highlights the environmental persistence and toxic profiles of PFAS and their precursors. Understanding the environmental fate and effects of these precursors is crucial, necessitating further research on their biodegradation and ecotoxicological assessment (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Treatment Technologies for PFAS Compounds
The persistence of perfluorinated compounds such as PFOS and PFOA in aquatic environments has led to concerns about their bioaccumulation and human and animal health impacts. Conventional remediation technologies, such as carbon adsorption, often prove inefficient. Innovative technologies, including sonochemistry, bioremediation, and photolysis, have shown promise in removing these compounds from groundwater. This highlights the need for further research to develop effective treatment methods for perfluorinated pollutants (K. Kucharzyk et al., 2017).
Bioaccumulation and Human Exposure
Perfluorinated acids, including PFCAs and PFASs, have been detected globally in wildlife and humans, raising concerns about their bioaccumulation potential. Studies have shown that these substances directly relate to the length of their fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. Understanding the bioaccumulation behavior of these compounds is essential for assessing their environmental and health risks, emphasizing the importance of continuous monitoring and research (J. Conder et al., 2008).
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-octylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F17NO3/c1-2-3-4-5-6-7-8-35-9(36)10(18,13(22,23)24)37-17(33,34)12(21,15(28,29)30)38-16(31,32)11(19,20)14(25,26)27/h2-8H2,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXTSFNUSLHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



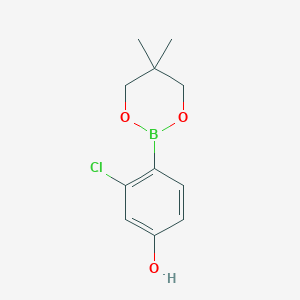

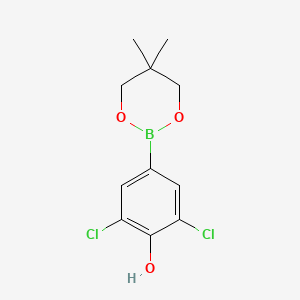
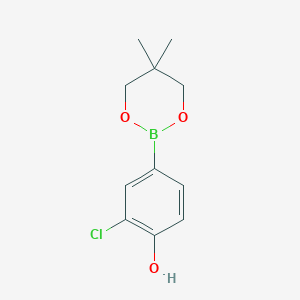


![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)
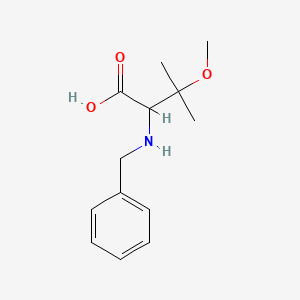
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
